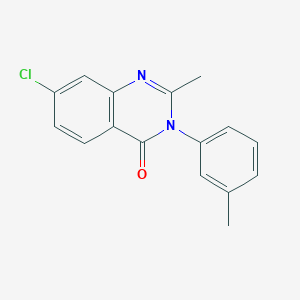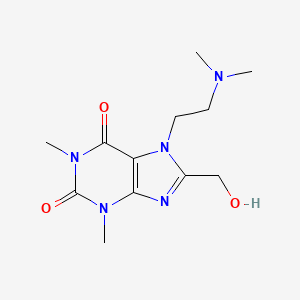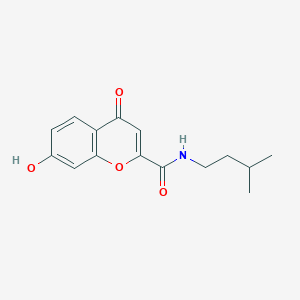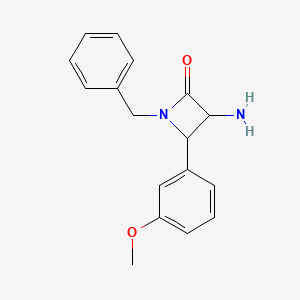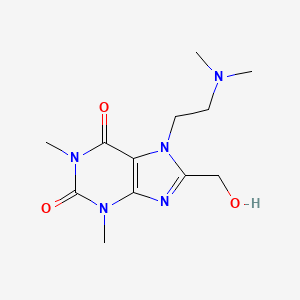
7-(2-Dimethylaminoethyl)-8-(hydroxymethyl)-1,3-dimethyl-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dimethylaminoethyl group, followed by hydroxymethylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can produce various alcohols or amines.
科学的研究の応用
7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Research explores its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism by which 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds to 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as:
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-Dimethylxanthine, used in treating respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a mild stimulant.
Uniqueness
What sets 7-(2-(Dimethylamino)ethyl)-8-(hydroxymethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
82946-66-5 |
|---|---|
分子式 |
C12H19N5O3 |
分子量 |
281.31 g/mol |
IUPAC名 |
7-[2-(dimethylamino)ethyl]-8-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O3/c1-14(2)5-6-17-8(7-18)13-10-9(17)11(19)16(4)12(20)15(10)3/h18H,5-7H2,1-4H3 |
InChIキー |
BJVVUXDBTGLBAP-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CO)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


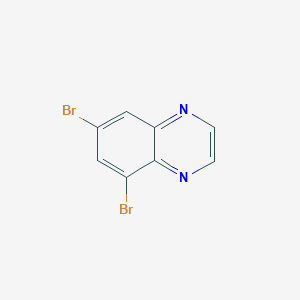
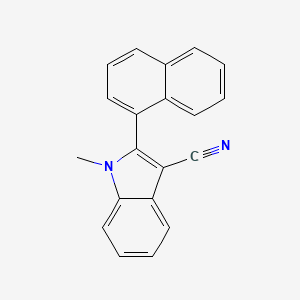

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
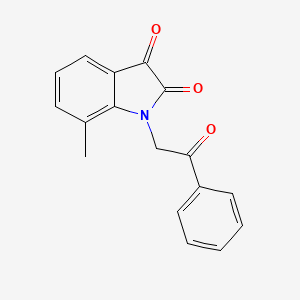

![N-((1r,4r)-4-Hydroxycyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B11842749.png)
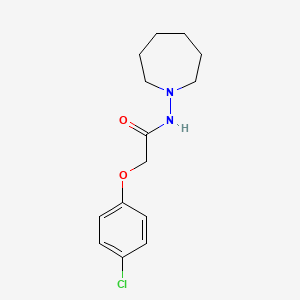
![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
